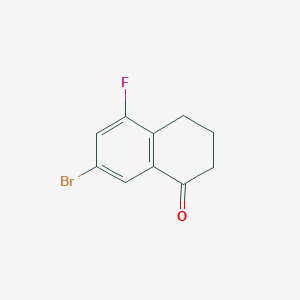

7-溴-5-氟-3,4-二氢萘-1(2H)-酮

描述

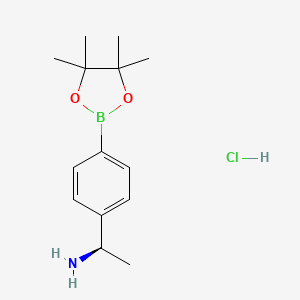

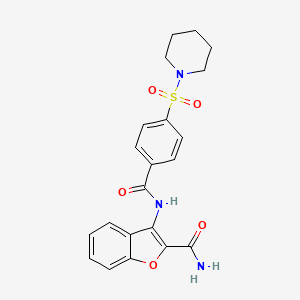

7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-Bf-3,4-DHN, is a highly reactive organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that has a melting point of 84 °C and a boiling point of 175 °C. 7-Bf-3,4-DHN is a versatile compound that can be used for a number of different purposes, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of specialty chemicals. In addition, 7-Bf-3,4-DHN is used in the production of specialty polymers and in the synthesis of complex natural products.

科学研究应用

代谢氧化路径验证

7-溴-5-氟-3,4-二氢萘-1(2H)-酮已用于了解某些药物化合物的代谢氧化路径。例如,其衍生物被合成以验证在 CRTh2 拮抗剂 Setipiprant 的临床 ADME 研究中提出的代谢物的结构 (Risch 等人,2015 年)。

泛 RAR 激动剂的设计

该化合物已被用于潜在泛 RAR(视黄酸受体)激动剂的设计和合成。例如,在基于现有泛 RAR 激动剂 BMS493 设计的化合物的合成中 (Das、Tang 和 Evans,2012 年)。

羰基化合物的 α-苯基化

它参与了使用有机铋化合物对羰基化合物进行有效的 α-苯基化研究,为有机合成中的新试剂和方法的开发做出了贡献 (Ooi、Goto 和 Maruoka,2003 年)。

单氟代衍生物的不对称合成

该化合物还用于单氟代 1-氨基-1,2-二氢萘和 1,3-氨基醇衍生物的不对称合成,表明其在创建对映体富集结构中的用途 (Lázaro 等人,2016 年)。

一锅合成方法

在另一个应用中,该化合物用于取代的 3,4-二氢萘-1(2H)-酮的新型高效一锅合成,突出了其在简化合成程序中的作用 (Liu 等人,2012 年)。

区域选择性碘化

该化合物的衍生物已用于涉及羰基化合物区域选择性碘化的研究中,促进了选择性化学修饰的进步 (Jereb、Stavber 和 Zupan,2003 年)。

属性

IUPAC Name |

7-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWRVJDWLNIINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)

![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)

![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)

![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)